molecular formula C21H14FN3O4S B3404244 N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207049-14-6

N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B3404244
CAS No.: 1207049-14-6
M. Wt: 423.4
InChI Key: WCDURVDAQVKLOX-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide (CAS 1207049-14-6) is a high-purity chemical compound supplied for research and development purposes. This compound features a molecular formula of C21H14FN3O4S and a molecular weight of 423.42 g/mol . It belongs to a class of thieno[3,2-d]pyrimidine derivatives, which are heterocyclic structures of significant interest in medicinal chemistry due to their diverse biological activities. Related chemical structures, including other benzodioxol and thienopyrimidine-containing compounds, have been investigated for their potential antitumor properties . One study on a derivative with a similar structural framework demonstrated the ability to inhibit mitochondrial function and selectively kill tumor cells under conditions of glucose starvation, highlighting the potential relevance of this chemotype in cancer metabolism research and the development of therapeutic strategies targeting the unique metabolic environment of solid tumors . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this compound in various quantities to support their experimental work .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O4S/c22-13-3-1-12(2-4-13)15-9-30-20-19(15)23-10-25(21(20)27)8-18(26)24-14-5-6-16-17(7-14)29-11-28-16/h1-7,9-10H,8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDURVDAQVKLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thienopyrimidine Core: This involves the condensation of thiophene derivatives with appropriate amines and carbonyl compounds under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and thienopyrimidine intermediates using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity:
    • Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess significant anticancer properties. The presence of the fluorophenyl group enhances the cytotoxicity against various cancer cell lines.
    • Case studies have demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Antimicrobial Properties:
    • The compound has been evaluated for its antimicrobial effects against a range of pathogens. Preliminary results suggest it may inhibit the growth of certain bacteria and fungi.
    • The benzodioxole structure is known for enhancing the antimicrobial activity of compounds through mechanisms such as membrane disruption.
  • Anti-inflammatory Effects:
    • Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Compounds with similar scaffolds have been reported to reduce inflammation by modulating cytokine production.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryModulation of cytokines

Case Studies

  • Anticancer Efficacy:
    • A study involving synthesized derivatives of thieno[3,2-d]pyrimidines demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The study highlighted the role of structural modifications in enhancing activity.
  • Antimicrobial Testing:
    • In vitro tests against Staphylococcus aureus showed that the compound exhibited bactericidal activity at concentrations lower than many existing antibiotics.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, molecular weights, and biological targets of the target compound and its analogues:

Compound Name (Reference) Core Structure Substituents Molecular Weight (g/mol) Biological Target/Activity
Target Compound Thieno[3,2-d]pyrimidin-4-one 7-(4-Fluorophenyl), 3-(N-(benzodioxol-5-yl)acetamide) ~421.42* Hypothesized kinase/receptor modulator
MRE 2029-F20 () Purin-8-yl Benzodioxol acetamide, pyrazol-3-yl-oxy, dipropyl 528.52 Adenosine A3 receptor antagonist
Compound 4 () Thieno[2,3-d]pyrimidin-4-ylidene 5-(4-Fluorophenyl), 1-(benzodioxol-5-yl)methanamine 379.42 Not specified (catalogued building block)
Compound 266 () Thieno[3,2-d]pyrimidin-4-one 5-(4-Fluorophenyl), 2-(methylthio), 2-((3-phenyl-4-oxo-thienopyrimidin)thio) 602.72 CK1δ inhibitor

*Estimated based on analogous structures.

Key Differences and Implications

a) Core Heterocycle Variations
  • The target compound’s thieno[3,2-d]pyrimidin-4-one core distinguishes it from MRE 2029-F20, which features a purine scaffold.
  • Compound 4 () shares a benzodioxol group but uses a thieno[2,3-d]pyrimidin-4-ylidene core. The positional isomerism (3,2-d vs. 2,3-d) may alter electronic properties and solubility .
b) Substituent Effects
  • However, Compound 266 incorporates a methylthio group and an additional thioacetamide linkage, contributing to its higher molecular weight (602.72 vs. ~421.42) and possibly influencing selectivity for CK1δ .
  • MRE 2029-F20’s dipropylpurin-8-yl and pyrazole-ether substituents likely confer specificity for adenosine A3 receptors, a target absent in thienopyrimidine derivatives .
c) Acetamide Linkage vs. Alternative Functionalizations
  • The target compound’s acetamide linkage contrasts with Compound 4 ’s methanamine group. Acetamide moieties are more resistant to enzymatic hydrolysis, suggesting improved metabolic stability .
  • In Compound 266 , a thioacetamide linkage replaces the oxygen-based acetamide, which may enhance metal-binding capacity or alter pharmacokinetics .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound integrates a benzodioxole moiety and a thienopyrimidine core, which are known for their diverse biological activities. The structural uniqueness of this compound suggests that it may interact with various biological targets, influencing multiple signaling pathways.

Chemical Structure

PropertyDetails
IUPAC Name This compound
Molecular Formula C20H19FN4O4S
Molecular Weight 414.45 g/mol
CAS Number 941888-19-3

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The compound has been shown to interact with specific kinases and receptors, leading to the inhibition of tumor growth in various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (acute biphenotypic leukemia), MOLM13 (acute monocytic leukemia).
    • IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells were observed, indicating potent inhibitory effects on cell growth as measured by thymidine uptake assays .

In Vivo Studies

In vivo efficacy has been evaluated using xenograft models. For example:

  • Model : Nude mouse xenograft tumors derived from BRAF mutant lines.
    • Dosage : Effective tumor growth inhibition was noted at doses as low as 10 mg/kg administered via oral gavage.
    • Mechanism : The compound was found to down-regulate phospho-ERK1/2 levels, a crucial component in the MAPK signaling pathway, indicating its potential as a therapeutic agent in targeting BRAF mutations .

Structure-Activity Relationship (SAR)

The structure of this compound suggests a promising structure–activity relationship (SAR) that could be explored further:

  • Benzodioxole Moiety : Known for its role in enhancing bioactivity and solubility.
  • Thienopyrimidine Core : Contributes to the selective inhibition of specific kinases.
  • Acetamide Group : May enhance the compound's binding affinity to target proteins.

Case Study 1: Anti-cancer Activity

In a study focusing on the anti-cancer properties of similar compounds within the thienopyrimidine class:

  • Objective : To evaluate the efficacy of thienopyrimidine derivatives against various cancer types.
  • Findings :
    • Compounds showed significant cytotoxicity against breast and lung cancer cell lines.
    • Mechanistic studies indicated that these compounds induce apoptosis through the activation of caspase pathways.

Case Study 2: Kinase Inhibition

Another research effort assessed the kinase inhibition profile of related compounds:

  • Objective : To determine selectivity against various protein kinases.
  • Results :
    • High selectivity was observed for SFKs (Src Family Kinases) over other kinases.
    • The compound demonstrated excellent pharmacokinetics and oral bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reagents required to synthesize N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide?

  • Answer : The synthesis involves three critical steps:

Halogenation : Introduction of halogen atoms (e.g., Cl or Br) to the thienopyrimidine core using reagents like POCl₃ or N-bromosuccinimide under reflux conditions.

Thiolation : Formation of sulfur linkages via nucleophilic substitution with thiol-containing reagents (e.g., thiourea) in polar aprotic solvents (e.g., DMF) .

Amide Coupling : Reaction of the intermediate with N-(2H-1,3-benzodioxol-5-yl)acetamide using coupling agents like EDCI or HATU in the presence of a base (e.g., triethylamine) .

  • Key reagents: Halogenating agents (POCl₃), thiolating agents (thiourea), and amide-forming reagents (EDCI).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks to confirm the benzodioxole (e.g., δ 5.9–6.1 ppm for methylenedioxy protons), thienopyrimidine (δ 7.2–8.5 ppm for aromatic protons), and acetamide (δ 2.1 ppm for CH₃) moieties .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfur linkages (C-S at ~600–700 cm⁻¹) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peak) and purity (>95%) .

Advanced Research Questions

Q. What challenges arise in achieving high synthetic purity, and how can they be methodologically resolved?

  • Answer : Common challenges include:

  • Byproduct Formation : Side reactions during thiolation due to competing nucleophiles. Mitigation: Use anhydrous solvents and controlled stoichiometry .
  • Purification Difficulties : Polar intermediates may co-elute. Solution: Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or employ preparative HPLC .
  • Impurity Monitoring : Track intermediates via TLC (Rf values) or HPLC retention times at each step .

Q. How do the benzodioxole and thienopyrimidine moieties influence biological activity?

  • Answer :

  • Benzodioxole : Enhances lipophilicity and membrane permeability, potentially improving bioavailability. Its electron-rich structure may facilitate π-π interactions with target proteins (e.g., kinases) .
  • Thienopyrimidine : Acts as a bioisostere for purine/pyrimidine bases, enabling competitive inhibition of enzymes (e.g., dihydrofolate reductase) or receptor antagonism .
  • Synergistic Effects : The combination may broaden activity spectra (e.g., antimicrobial and anticancer) compared to simpler analogs .

Q. What experimental strategies are recommended for SAR studies with structural analogs?

  • Answer :

Substituent Variation : Modify substituents on the benzodioxole (e.g., electron-withdrawing groups) or thienopyrimidine (e.g., fluorophenyl vs. chlorophenyl) to assess activity shifts .

Bioassay Design : Test analogs against target-specific assays (e.g., kinase inhibition, bacterial MIC assays) and compare IC₅₀/EC₅₀ values .

Computational Modeling : Use docking studies (e.g., AutoDock) to predict binding affinities and guide synthetic prioritization .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated methodologically?

  • Answer :

  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS .
  • CYP450 Inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) .
  • In Silico Tools : Predict ADME parameters (e.g., logP, PSA) using software like SwissADME to prioritize analogs .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between this compound and analogs be resolved?

  • Answer :

  • Source Validation : Cross-check data against peer-reviewed studies (e.g., PubChem) rather than vendor-reported values .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time) to isolate variables .
  • Structural Confirmation : Ensure analogs are re-synthesized and characterized (e.g., NMR) to rule out impurities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

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